1H-1,2,4-Triazole, 1-(2-((4-bromophenyl)methyl)-3,3-dimethyl-1-oxobutyl)-
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Overview
Description
1H-1,2,4-Triazole, 1-(2-((4-bromophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- is a compound belonging to the 1,2,4-triazole family.
Preparation Methods
The synthesis of 1H-1,2,4-Triazole, 1-(2-((4-bromophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- typically involves the reaction of 1,2,4-triazole with appropriate bromophenyl and dimethylbutyl derivatives. The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
1H-1,2,4-Triazole derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents to replace specific functional groups on the triazole ring.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified triazole derivatives with altered biological or chemical properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or modulate the activity of the target, leading to various biological effects. For example, some triazole derivatives act as enzyme inhibitors by binding to the active site of the enzyme and preventing substrate binding .
Comparison with Similar Compounds
1H-1,2,4-Triazole, 1-(2-((4-bromophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- can be compared with other similar compounds, such as:
- 1H-1,2,4-Triazole, 1-(2-((4-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)
- 1H-1,2,4-Triazole, 1-(2-((4-fluorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)
- 1H-1,2,4-Triazole, 1-(2-((4-methylphenyl)methyl)-3,3-dimethyl-1-oxobutyl)
These compounds share a similar triazole core structure but differ in the substituents attached to the phenyl ring. The uniqueness of 1H-1,2,4-Triazole, 1-(2-((4-bromophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- lies in its specific bromophenyl and dimethylbutyl substituents, which can influence its biological activity and chemical properties .
Properties
CAS No. |
110577-53-2 |
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Molecular Formula |
C15H18BrN3O |
Molecular Weight |
336.23 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one |
InChI |
InChI=1S/C15H18BrN3O/c1-15(2,3)13(14(20)19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-7,9-10,13H,8H2,1-3H3 |
InChI Key |
NSYAEVPDOLRQIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CC1=CC=C(C=C1)Br)C(=O)N2C=NC=N2 |
Origin of Product |
United States |
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